878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt
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Overview
Description
The compound 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt It inhibits the binding of WKYMVm to FPR1 with an IC50 of 0.23 μM . This compound is primarily used in scientific research to study the inhibition of superoxide generation and chemotactic migration of neutrophils induced by Abeta42 peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is coupled to the growing chain using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). After the assembly, the peptide is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity (>99%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the arginine residue, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide forms.
Substitution: Substituted arginine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound acts as a selective antagonist of formyl peptide receptor 1 (FPR1) signaling. It inhibits the binding of WKYMVm to FPR1, thereby blocking downstream signaling pathways. This inhibition prevents the generation of superoxide and the chemotactic migration of neutrophils induced by Abeta42 peptide . The molecular targets include FPR1 and associated signaling proteins .
Comparison with Similar Compounds
WKYMVm: An agonist of FPR1.
MMK 1: Another peptide that interacts with FPR1.
Amyloid β42: A peptide involved in neurodegenerative diseases.
Uniqueness: 878557-55-2H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 trifluoroacetate salt is unique due to its high selectivity and potency as an FPR1 antagonist. It effectively inhibits FPR1-mediated signaling at low concentrations (IC50 = 0.23 μM), making it a valuable tool in research .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDOVLLPORVJP-WOAIKHIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H65N15O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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